molecular formula C20H18N2O2S3 B3741248 8-ETHOXY-4,4-DIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE

8-ETHOXY-4,4-DIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE

Cat. No.: B3741248
M. Wt: 414.6 g/mol
InChI Key: MVGGJKHCRIJJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ETHOXY-4,4-DIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound with a unique structure that includes a quinoline core, a pyridine ring, and a dithiolo moiety

Preparation Methods

The synthesis of 8-ETHOXY-4,4-DIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves several stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-ETHOXY-4,4-DIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. In medicine, it is being explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolo moiety is believed to play a crucial role in its activity by forming strong bonds with metal ions or other reactive sites in the target molecules. This interaction can inhibit the activity of enzymes or disrupt the function of receptors, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 8-ETHOXY-4,4-DIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE include other quinoline derivatives and dithiolo compounds. These compounds share some structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the quinoline core, pyridine ring, and dithiolo moiety in this compound sets it apart from other similar compounds, providing it with distinct chemical and biological properties .

Properties

IUPAC Name

(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S3/c1-4-24-13-7-8-15-14(10-13)16-17(26-27-19(16)25)20(2,3)22(15)18(23)12-6-5-9-21-11-12/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGGJKHCRIJJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-ETHOXY-4,4-DIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
Reactant of Route 2
Reactant of Route 2
8-ETHOXY-4,4-DIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
Reactant of Route 3
Reactant of Route 3
8-ETHOXY-4,4-DIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
Reactant of Route 4
Reactant of Route 4
8-ETHOXY-4,4-DIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
Reactant of Route 5
Reactant of Route 5
8-ETHOXY-4,4-DIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
Reactant of Route 6
8-ETHOXY-4,4-DIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE

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